molecular formula C9H10ClNO B13051540 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl-

1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl-

Cat. No.: B13051540
M. Wt: 183.63 g/mol
InChI Key: ZMEKHXXBEJRFMK-UHFFFAOYSA-N
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Description

The compound “1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl-” is a propanone derivative featuring a 5-chloro-2-pyridinyl substituent at the ketone position and a methyl group at the adjacent carbon. Propanone derivatives are widely studied for their roles as intermediates in organic synthesis and bioactive molecules in pharmaceuticals .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H10ClNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3

InChI Key

ZMEKHXXBEJRFMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=NC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Halogenated Pyridine Intermediate Synthesis

The 5-chloro-2-pyridinyl moiety can be synthesized or procured as a starting material. Chlorination of pyridine derivatives at the 5-position is typically achieved using selective chlorinating agents under controlled conditions to avoid over-chlorination or substitution at undesired positions.

Formation of the 1-Propanone Core

The ketone functionality in 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- can be introduced by:

  • Friedel-Crafts Acylation : Using an acyl chloride or anhydride derivative of 2-methylpropanoyl chloride with the 5-chloro-2-pyridinyl ring under Lewis acid catalysis (e.g., AlCl3). This method is classical for aryl ketone synthesis but requires careful control to avoid polyacylation or rearrangements.

  • Grignard Reaction : Reacting a 5-chloro-2-pyridinyl-substituted methyl ketone precursor with methylmagnesium halide to introduce the 2-methyl substituent on the propanone. This method allows stereospecific control if chiral centers are involved.

Continuous Flow and Catalytic Methods

Patent CN102229522B describes a continuous flow method for preparing related chlorinated alcohols using cation exchange resins and controlled temperature, which could be adapted for similar ketone syntheses involving chlorinated pyridine derivatives to improve yield and reduce waste.

Purification and Isolation

Post-reaction, the product is typically isolated by:

Data Table: Key Preparation Parameters from Analogous Methods

Step Conditions/Parameters Notes Source/Reference
Chlorination of pyridine Selective chlorinating agents, mild temp Avoid over-chlorination, positional selectivity General synthetic protocols
Friedel-Crafts Acylation Acyl chloride, AlCl3 catalyst, 0-50°C Control stoichiometry to prevent polyacylation Organic synthesis literature
Grignard Reaction Methylmagnesium halide, THF solvent, 0-25°C Stereospecific, requires dry conditions Patent EP2046726B1
Continuous flow reaction Cation exchange resin, 0-45°C, flow rates optimized Environmentally friendly, one-step reaction Patent CN102229522B
Purification Extraction with dichloromethane, drying, distillation Standard organic purification techniques Patent CN102229522B

Detailed Research Findings

  • Catalyst and Reaction Medium : Use of solid acid catalysts such as cation exchange resins can facilitate environmentally benign preparation, reducing acid waste compared to traditional mineral acids.

  • Temperature Control : Maintaining low to moderate temperatures (0–45 °C) during halogenation and acylation steps prevents side reactions and decomposition.

  • Stereochemical Considerations : When preparing chiral analogs, Grignard reactions with appropriate chiral precursors can achieve high enantiomeric purity, as demonstrated in related ketone syntheses.

  • Yield and Purity : Continuous flow methods and optimized reaction parameters improve yield and purity, minimizing by-products and simplifying downstream purification.

Chemical Reactions Analysis

1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

One of the prominent applications of 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- is in the development of anticancer agents. A study focused on a series of compounds related to this compound demonstrated significant cytotoxic activity against human hepatoma cells (Huh-7) . The research involved the synthesis of various derivatives and their evaluation for growth-inhibiting properties. Notably, several compounds showed greater potency than the established drug 5-fluorouracil, with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.

Case Study: Cytotoxic Evaluation

The study synthesized derivatives and evaluated them using quantitative structure-activity relationship (QSAR) methodologies. The findings revealed that modifications in the chemical structure could enhance potency. For instance, certain derivatives exhibited IC50 values in the range of 15–20 μM, significantly outperforming traditional treatments . This underscores the potential for developing new therapeutic agents based on this compound.

Cosmetic Formulation

Stability and Efficacy in Cosmetics

In cosmetic formulations, 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- can serve as an effective component due to its properties that contribute to product stability and efficacy. The compound's ability to act as a solvent or stabilizer enhances the formulation of various cosmetic products, ensuring they maintain their intended properties over time .

Summary of Applications

Field Application Findings
Medicinal ChemistryAnticancer agent developmentCompounds showed IC50 values <20 μM against Huh-7 cells .
Cosmetic FormulationStabilizer and solvent in formulationsEnhances product stability and sensory properties .

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Impact of Substituent Position

  • Chlorine Position : Chlorine at the para position (Aldi-4) vs. meta position (bupropion) alters metabolic stability and target selectivity. Para-substituted analogs often exhibit higher lipophilicity .
  • Pyridinyl vs.

Pharmacological Activity

  • Receptor Binding: RS 67333’s methoxy and amino groups are critical for 5-HT₄ receptor agonism, whereas bupropion’s tert-butylamino group is essential for dopamine reuptake inhibition .
  • Enzyme Inhibition: Aldi-4’s piperidinyl and chloro groups synergistically block ALDH activity, a mechanism absent in non-chlorinated analogs .

Biological Activity

1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- is an organic compound with a molecular formula of C10_{10}H10_{10}ClN and a molecular weight of approximately 171.64 g/mol. This compound belongs to the ketone family and features a propanone backbone with a chloro-substituted pyridine ring. Its unique structural characteristics contribute to its notable biological activities, making it a subject of interest in pharmaceutical and agrochemical research.

Structural Characteristics

The biological activity of 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- can be attributed to its functional groups:

  • Carbonyl Group (C=O) : Essential for reactivity and interactions in biological systems.
  • Chloro-Substituted Pyridine Ring : Enhances biological activity and potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing pyridine rings often exhibit antimicrobial , antifungal , and anti-inflammatory properties. The presence of the chloro group in this compound may enhance its effectiveness against certain pathogens.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeNotes
1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl-AntimicrobialPotentially effective against various pathogens.
MetyraponeCortisol synthesis inhibitorUsed in Cushing's syndrome treatment.
1-Propanone, 1-(6-bromo-2-pyridinyl)-2-methyl-Varies by substitutionDifferent reactivity profile compared to chloro variant.

The mechanism through which 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl- exerts its biological effects involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may mimic natural substrates, influencing enzymatic reactions and receptor activities.

Toxicological Studies

While the compound shows promise in various applications, understanding its toxicity is crucial. Studies have indicated potential carcinogenic effects in animal models, particularly relating to liver and adrenal tumors. For instance, long-term feeding studies in mice have shown dose-related trends for liver tumors, highlighting the need for thorough toxicological assessments before clinical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing context for understanding the potential applications of 1-Propanone, 1-(5-chloro-2-pyridinyl)-2-methyl-. For example:

  • Study on Pyridine Derivatives : A review highlighted that pyridine derivatives frequently exhibit significant antimicrobial activities due to their ability to disrupt microbial cell membranes .
  • Pharmacological Investigations : Investigations into other chloro-substituted pyridines have shown promising results in inhibiting specific enzymes involved in disease pathways .

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